molecular formula C11H20O2 B14876306 (Z)-5-octen-1-yl propionate

(Z)-5-octen-1-yl propionate

Cat. No.: B14876306
M. Wt: 184.27 g/mol
InChI Key: LWYSNOFRZXMWJC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of cis-5-Octenyl propionate typically involves the esterification of 5-octen-1-ol with propionic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .

Chemical Reactions Analysis

cis-5-Octenyl propionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of cis-5-Octenyl propionate can yield alcohols. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The ester group in cis-5-Octenyl propionate can undergo nucleophilic substitution reactions to form different esters or amides.

Scientific Research Applications

cis-5-Octenyl propionate has several scientific research applications:

Mechanism of Action

The mechanism of action of cis-5-Octenyl propionate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic melony and tropical odor. In biological systems, the compound may interact with specific enzymes and receptors, influencing various metabolic pathways. detailed molecular targets and pathways involved in its action are still under investigation .

Comparison with Similar Compounds

cis-5-Octenyl propionate can be compared with other similar compounds such as:

    cis-3-Hexenyl acetate: Known for its green, leafy odor, commonly used in fragrances and flavors.

    cis-6-Nonenyl acetate: Has a fruity, green odor and is used in similar applications as cis-5-Octenyl propionate.

    cis-4-Decenyl acetate: Features a floral, fruity odor and is also used in the fragrance industry.

What sets cis-5-Octenyl propionate apart is its unique combination of melony and tropical notes, making it particularly valuable in creating complex fragrance and flavor profiles .

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

oct-5-enyl propanoate

InChI

InChI=1S/C11H20O2/c1-3-5-6-7-8-9-10-13-11(12)4-2/h5-6H,3-4,7-10H2,1-2H3

InChI Key

LWYSNOFRZXMWJC-UHFFFAOYSA-N

Canonical SMILES

CCC=CCCCCOC(=O)CC

Origin of Product

United States

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